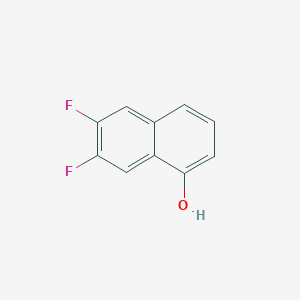

6,7-Difluoronaphthalen-1-ol

Description

Properties

IUPAC Name |

6,7-difluoronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZDHSMAPYXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Difluoronaphthalen-1-ol can be synthesized through several methods. One common approach involves the treatment of 1-bromo-2,4,5-trifluorobenzene with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. This intermediate is then reacted with 1-naphthaldehyde, followed by hydrolysis to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, electrophilic aromatic substitution, and subsequent purification steps like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of fluorine atoms makes the compound reactive towards electrophiles.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce additional substituents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Electrophilic Substitution: Products include brominated or nitrated derivatives.

Oxidation: Products include naphthoquinones.

Reduction: Products include dihydro derivatives of this compound.

Scientific Research Applications

6,7-Difluoronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 6,7-difluoronaphthalen-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- CAS : 173996-16-2

- Molecular Formula : C₁₀H₁₀F₂O

- Molecular Weight : 184.183 g/mol

- Key Differences: Structure: The tetralin backbone (partially hydrogenated naphthalene) reduces aromaticity compared to 6,7-Difluoronaphthalen-1-ol. Electronic Effects: Saturation decreases conjugation, altering reactivity in electrophilic substitutions. Applications: Limited data, but its hydrogenated structure may enhance solubility in nonpolar solvents.

1-Nitronaphthalene

- Molecular Formula: C₁₀H₇NO₂

- Molecular Weight : 173.17 g/mol

- Key Differences: Substituent: A nitro (-NO₂) group replaces the hydroxyl and fluorine atoms. Reactivity: The nitro group is strongly electron-withdrawing, making 1-nitronaphthalene highly electron-deficient. This contrasts with this compound, where fluorine’s electronegativity and hydroxyl’s directing effects govern reactivity .

(6-Methoxynaphthalen-2-yl)acetic Acid

- CAS : 23981-47-7

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.23 g/mol

- Key Differences :

- Substituents : A methoxy (-OCH₃) group and acetic acid side chain replace the hydroxyl and fluorines.

- Acidity : The hydroxyl group in this compound is more acidic (pKa ~10) than the methoxy group (pKa ~15–20).

- Applications : Used as a pharmaceutical impurity, contrasting with this compound’s role in MsF synthesis .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

6,7-Difluoronaphthalen-1-ol is a fluorinated phenolic compound that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the naphthalene ring and a hydroxyl group at the 1st position. The molecular formula for this compound is C₁₀H₈F₂O, and it has a molecular weight of approximately 186.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 186.17 g/mol |

| Density | 1.285 g/cm³ |

| Boiling Point | 312.87 °C |

| Flash Point | 179.85 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Research Findings

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.

Enzyme Inhibition

Another area of interest is the enzyme-inhibitory activity of this compound. The presence of fluorine atoms enhances its ability to interact with enzymes through stronger hydrogen bonding and hydrophobic interactions.

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression. This inhibition could lead to reduced production of pro-inflammatory mediators.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 6-Fluoronaphthalen-1-ol | Moderate | Low | Fewer fluorine substituents |

| Naphthol | Low | Moderate | Lacks fluorination |

| 5-Fluoronaphthalen-2-ol | High | Moderate | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Difluoronaphthalen-1-ol, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via fluorination of naphthalen-1-ol derivatives. A key approach involves substituting bromine in 1-bromo-2,4,5-diethylacetylene with fluorine under controlled conditions (e.g., using fluorinating agents like KF in polar aprotic solvents). Reaction optimization includes temperature control (80–120°C) and inert atmosphere (N₂) to minimize side reactions . Characterization via ¹⁹F NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₀H₆F₂O).

- X-ray crystallography : For unambiguous confirmation of the crystal structure when single crystals are obtainable .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under nitrogen at 2–8°C in amber vials. Long-term stability tests (accelerated aging at 40°C/75% RH) can predict degradation pathways, with HPLC monitoring for byproducts like quinones or defluorinated derivatives .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances oxidative coupling efficiency. For example, in Pd-catalyzed C–H functionalization, the ortho-fluorine atoms direct metalation to specific positions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects .

Q. What strategies resolve contradictions in regioselectivity data during derivatization of this compound?

- Methodological Answer : Conflicting regioselectivity may arise from competing steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials. Experimental validation via parallel synthesis (e.g., testing nitro- vs. cyano-substituted derivatives) clarifies dominant pathways .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.

- Mechanistic studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase).

- SAR analysis : Modify substituents (e.g., methyl, nitro groups) to correlate structure with bioactivity .

Q. What advanced techniques characterize the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Cyclic voltammetry : Measures redox potentials to evaluate electron-accepting/donating capabilities.

- UV-vis spectroscopy : Quantifies π→π* transitions affected by fluorine’s inductive effects.

- Theoretical studies : TD-DFT simulations correlate observed spectra with molecular orbital configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.